Boc-cit-onp

Catalog No.
S891642
CAS No.
56612-88-5
M.F
C12H22F6N6OP2
M. Wt
442.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-cit-onp

CAS Number

56612-88-5

Product Name

Boc-cit-onp

IUPAC Name

benzotriazol-1-yloxy-tris(dimethylamino)phosphanium;hexafluorophosphate

Molecular Formula

C12H22F6N6OP2

Molecular Weight

442.28 g/mol

InChI

InChI=1S/C12H22N6OP.F6P/c1-15(2)20(16(3)4,17(5)6)19-18-12-10-8-7-9-11(12)13-14-18;1-7(2,3,4,5)6/h7-10H,1-6H3;/q+1;-1

InChI Key

MGEVGECQZUIPSV-UHFFFAOYSA-N

SMILES

CN(C)[P+](N(C)C)(N(C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F

Synonyms

56602-33-6;Bopreagent;((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)tris(dimethylamino)phosphoniumhexafluorophosphate(V);Castrosreagent;benzotriazol-1-yloxytris(dimethylamino)-phosphoniumhexafluorophosphate;BOP-Reagent;Castro'sReagent;BOPreagent:;CCRIS2602;(Benzotriazol-1-yloxy)tris(dimethylamino)phosphoniumhexafluorophosphate;6-Maleimidocaproicacid-NHS(EMCS);benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphate;Tri(dimethylamino)benzotriazol-1-yloxyphosphoniumhexafluorophosphate;EINECS260-279-1;MFCD00011948;ST51006973;Benzotriazol-1-yloxy-tris(dimethylamino)phosphoniumhexafluorophosphate;(1H-benzotriazol-1-yloxy)[tris(dimethylamino)]phosphoniumhexafluorophosphate;1H-Benzotriazol-1-yloxytris(dimethylamino)phosphoniumHexafluorophosphate;Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphoniumhexafluorophosphate;(1H-Benzotriazol-1-yloxy)-tris(dimethylamino)phosphoniumhexafluorophosphate(1-);BENZOTRIAZOL-1-YLOXY-tris-(DIMETHYLAMINO)-PHOSPHONIUMHEXAFLUOROPHOSPHATE;Phosphorus(1++),(1-hydroxy-1H-benzotriazola

Canonical SMILES

CN(C)[P+](N(C)C)(N(C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F

Substrate for Protease Activity Assays:

  • Boc-cit-onp is a chromogenic substrate commonly employed to assess the activity of cysteine proteases, such as caspases and cathepsins. [] These enzymes cleave the peptide bond between the Boc (tert-butyloxycarbonyl) and citrulline (Cit) moieties, releasing the yellow-colored p-nitrophenol (ONp) byproduct. []
  • The amount of released ONp can be measured using a spectrophotometer at a specific wavelength, enabling researchers to quantify protease activity. []

Cell Viability Studies:

  • Boc-cit-onp can be used to evaluate cell viability and cytotoxicity. Live cells with intact membranes can take up the substrate and cleave it, resulting in the release of ONp. []
  • Conversely, dead or damaged cells with compromised membranes are unable to efficiently take up and process Boc-cit-onp, leading to lower ONp production. []
  • By measuring ONp levels, researchers can gain insights into cell health and viability.

Investigating Caspase Activity in Apoptosis:

  • Caspases are a family of cysteine proteases that play a crucial role in programmed cell death (apoptosis). []
  • Boc-cit-onp can be used to specifically detect caspase activity during apoptosis, as these enzymes cleave the substrate and release ONp. []
  • Monitoring ONp levels helps researchers understand the apoptotic process and caspase involvement in cell death.

Additional Applications:

  • Boc-cit-onp may also find use in studying other enzymes with protease activity and in screening for caspase inhibitors.

Important Note:

  • It is essential to remember that Boc-cit-onp is for research purposes only and should not be used for any other applications, including medical or diagnostic purposes.

Boc-cit-onp, chemically known as N-tert-butoxycarbonyl-L-citrulline-p-nitrophenyl ester, is a derivative of citrulline that features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a p-nitrophenyl ester at the carboxyl group. This compound is primarily utilized in peptide synthesis due to its ability to protect functional groups during

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), yielding citrulline with a free amino group.
  • Ester Hydrolysis: The p-nitrophenyl ester bond can be hydrolyzed in acidic or basic conditions, leading to the release of p-nitrophenol and free citrulline .
  • Common Reagents: Typical reagents for these reactions include TFA for deprotection and sodium hydroxide or hydrochloric acid for ester hydrolysis .

Boc-cit-onp is significant in biological research, particularly in studies involving enzyme-substrate interactions and protein modifications. Its structure allows it to serve as a prodrug or a substrate for enzymes, facilitating investigations into enzymatic activity and mechanisms . The compound has been shown to interact effectively with various proteases, making it valuable in drug development and biochemical assays .

The synthesis of Boc-cit-onp generally involves two main steps:

  • Protection of the Amino Group: The amino group of citrulline is protected by reacting it with di-tert-butyl dicarbonate under basic conditions. This process typically employs triethylamine as a base.
  • Esterification: The carboxyl group of the Boc-protected citrulline is then reacted with p-nitrophenol using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired ester .

In industrial contexts, automated peptide synthesizers may be used to scale up production, ensuring high purity and yield while adhering to green chemistry principles.

Boc-cit-onp finds extensive applications in:

  • Peptide Synthesis: It acts as a protecting group for amino acids, preventing unwanted side reactions during synthesis.
  • Drug Development: The compound is utilized in creating peptide-based drugs and prodrugs.
  • Biological Studies: It aids in examining enzyme-substrate interactions and studying protein modifications.
  • Industrial Production: Boc-cit-onp is involved in synthesizing various biochemicals and pharmaceuticals .

Research has demonstrated that Boc-cit-onp can serve as a substrate for specific proteases, such as those from cytomegalovirus. Studies have shown its hydrolysis can be measured spectrophotometrically, providing insights into enzyme kinetics and mechanisms of action . This makes Boc-cit-onp an essential tool for investigating enzyme activity in biochemical assays.

Several compounds share structural similarities with Boc-cit-onp, including:

Compound NameStructure FeaturesUnique Aspects
Fmoc-cit-onpUses fluorenylmethyloxycarbonyl as a protecting groupStable under acidic conditions; removed under basic conditions.
Cbz-cit-onpContains carbobenzoxy protecting groupMore stable than Boc under certain conditions; less selective deprotection.
Ac-cit-onpAcetylated version of citrullineSimpler structure; often used for different applications than Boc derivatives.

Uniqueness

Boc-cit-onp's uniqueness lies in its stability under basic conditions while allowing selective removal of the Boc group under acidic conditions. This characteristic makes it particularly advantageous in peptide synthesis, where precise control over functional groups is crucial.

Boc-Cit-ONp (CAS 56612-88-5) is systematically named tert-butyloxycarbonyl-L-citrulline 4-nitrophenyl ester. Its molecular formula is C₁₇H₂₄N₄O₇, with a molar mass of 396.40 g/mol . The compound is synonymous with Boc-Orn(carbamoyl)-ONp, reflecting its structural relationship to ornithine derivatives.

Table 1: Key Chemical Identifiers of Boc-Cit-ONp

PropertyValue
CAS Number56612-88-5
Molecular FormulaC₁₇H₂₄N₄O₇
Molecular Weight396.40 g/mol
SynonymsBoc-Orn(carbamoyl)-ONp
Purity≥98% (HPLC)

The Boc group (tert-butyloxycarbonyl) protects the α-amino group, while the 4-nitrophenyl (ONp) ester activates the carboxyl group for nucleophilic acyl substitution during peptide coupling .

Structural Features and Stereochemical Configuration

Boc-Cit-ONp features three critical structural elements:

  • Boc Protection: The tert-butyloxycarbonyl group shields the α-amino group, ensuring regioselectivity during peptide elongation .
  • Citrulline Backbone: Citrulline (2-amino-5-ureidopentanoic acid) contains a ureido group (-NH-C(=O)-NH₂) at the δ-position of ornithine, introducing polarity and hydrogen-bonding capacity .
  • ONp Activation: The 4-nitrophenyl ester facilitates rapid aminolysis, releasing 4-nitrophenol as a leaving group and enhancing coupling efficiency in SPPS .

The compound adopts the L-configuration at the α-carbon, consistent with natural amino acids. This stereochemical integrity is critical for maintaining peptide bioactivity .

Comparative Analysis with Related Compounds

CompoundActivation GroupProtecting GroupSide Chain Modification
Boc-Cit-ONp4-nitrophenylBocUreido (δ-position)
Boc-Lys(Boc)-ONp 4-nitrophenylBocε-amino Boc-protected
Boc-Ala-ONp 4-nitrophenylBocMethyl (β-position)

Historical Development in Peptide Synthesis

The synthesis of Boc-Cit-ONp is rooted in two key innovations:

  • Boc Chemistry: Introduced by Merrifield in the 1960s, Boc protection enabled iterative deprotection-coupling cycles in SPPS. The Boc group’s acid lability (removable via trifluoroacetic acid) allowed orthogonal protection strategies, minimizing side reactions .
  • Activated Esters: p-Nitrophenyl esters, first reported in the 1950s, improved coupling kinetics by providing stable yet reactive carboxylate intermediates. Their adoption reduced racemization compared to earlier carbodiimide-based methods .

Boc-Cit-ONp emerged as a niche reagent for incorporating citrulline—a non-coded amino acid—into peptides. Citrulline’s ureido group, which mimics arginine’s guanidinium moiety without cationic charge, is valuable in studying post-translational modifications (e.g., citrullination in autoimmune diseases) .

Milestones in Boc-Cit-ONp Utilization

  • 1967: Sakakibara’s introduction of hydrogen fluoride (HF) cleavage for Boc-based resins enabled safe handling of acid-sensitive peptides .
  • 1980s: Advances in high-performance liquid chromatography (HPLC) purification allowed precise isolation of citrulline-containing peptides synthesized via Boc-Cit-ONp .
  • 2000s: Scalable synthetic routes for Boc-protected amino acid esters, including Boc-Cit-ONp, were optimized for industrial SPPS applications .

Stepwise Protection-Deprotection Strategies

The synthesis of tert-butoxycarbonyl-citrulline-para-nitrophenyl ester involves a carefully orchestrated sequence of protection and deprotection steps that ensure selective reactivity while maintaining the integrity of the citrulline amino acid backbone . The stepwise approach begins with the protection of the amino group of citrulline using the tert-butoxycarbonyl protecting group, which serves as a temporary amino-terminal protection strategy [11].

The tert-butoxycarbonyl group can be introduced to the citrulline amino group under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide [11]. This protection strategy is particularly advantageous because the tert-butoxycarbonyl group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for precise control during multi-step synthesis . The protection reaction typically proceeds at room temperature with stirring, and the tert-butoxycarbonyl group provides excellent stability during subsequent synthetic transformations [13].

The citrulline substrate presents unique challenges due to its ureido side chain, which contains both carbonyl and amino functionalities that require careful consideration during the protection sequence [21]. The ureido group of citrulline demonstrates remarkable stability compared to other amino acid side chains, as evidenced by studies showing that standard hydrazine treatment conditions that effectively remove guanidine groups from arginine derivatives prove unreactive for removing the ureido group of citrulline [21]. This selectivity allows for more straightforward protection strategies focused primarily on the alpha-amino group.

The stepwise protection approach offers several advantages over global protection methods. Research has demonstrated that attempts at global tert-butoxycarbonyl protection of related amino acids can result in low conversion yields and the formation of multiple regioisomers, particularly when multiple amino groups are present [21]. The sequential approach, while requiring additional synthetic steps, provides superior material throughput and higher overall yields compared to global protection strategies [21].

Table 1: Protection-Deprotection Conditions for tert-Butoxycarbonyl-citrulline Derivatives

Protection StepReagentConditionsYield RangeReferences
Alpha-amino protectionDi-tert-butyl dicarbonateAqueous NaOH, room temperature85-95% [11]
DeprotectionTrifluoroacetic acidDichloromethane, room temperature90-98% [13]
Alternative deprotectionHydrochloric acidMethanol, room temperature88-95% [11]

The deprotection of the tert-butoxycarbonyl group is accomplished using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [11] [13]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation intermediate [11]. A potential complication during deprotection is the tendency of the tert-butyl cation to alkylate other nucleophiles present in the reaction mixture, which can be mitigated by the addition of scavengers such as anisole or thioanisole [11] [13].

para-Nitrophenyl Esterification Mechanisms

The formation of para-nitrophenyl esters represents a critical step in the synthesis of tert-butoxycarbonyl-citrulline-para-nitrophenyl ester, involving the activation of the carboxyl group to create a reactive intermediate suitable for peptide coupling applications [4]. The esterification process typically employs dicyclohexylcarbodiimide as the coupling reagent, with para-nitrophenol serving as the nucleophilic partner [17].

The mechanism of para-nitrophenyl ester formation begins with the reaction of the carboxylic acid component with dicyclohexylcarbodiimide to form an oxygen-acylisourea intermediate [17] [34]. This intermediate possesses enhanced electrophilicity compared to the original carboxylic acid, making it susceptible to nucleophilic attack by para-nitrophenol [34]. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired para-nitrophenyl ester and dicyclohexylurea as a byproduct [17] [30].

The carbodiimide coupling mechanism involves several potential pathways, with solid-phase chemistry appearing to favor the formation of symmetrical acid anhydrides as intermediates [34]. The oxygen-acylisourea intermediate can react with a second molecule of carboxylic acid to form the symmetrical anhydride, which subsequently reacts with para-nitrophenol to yield the ester product [34]. This pathway is particularly relevant in solid-phase synthesis conditions where the heterogeneous nature of the reaction mixture influences the mechanistic course [34].

A significant side reaction that can occur during carbodiimide-mediated esterification is the rearrangement of the oxygen-acylisourea intermediate to form an unreactive nitrogen-acylurea [34]. This rearrangement competes with the desired esterification reaction and can reduce overall yields [34]. The addition of catalytic amounts of 4-dimethylaminopyridine can suppress this side reaction by accelerating the esterification process through an acyl-transfer mechanism [30].

Table 2: Esterification Reaction Parameters for para-Nitrophenyl Ester Formation

ParameterOptimal ConditionsAlternative ConditionsEffect on Yield
TemperatureRoom temperature0-5°CComparable yields, slower kinetics
SolventDichloromethaneDimethylformamideDMF may slow activation
Catalyst4-Dimethylaminopyridine1-HydroxybenzotriazoleBoth effective for side reaction suppression
Reaction Time2-12 hoursExtended timesDiminishing returns after 12 hours

The para-nitrophenyl group serves as an excellent leaving group due to the electron-withdrawing nature of the nitro substituent, which stabilizes the phenoxide anion formed upon ester hydrolysis [26] [28]. This electronic effect makes para-nitrophenyl esters particularly reactive toward nucleophilic attack by amines, facilitating their use in peptide bond formation [28] [31]. The nitro group's electron-withdrawing character increases the electrophilicity of the ester carbonyl, promoting aminolysis reactions under mild conditions [28].

The mechanistic understanding of para-nitrophenyl ester reactivity has been enhanced through kinetic studies demonstrating that these esters can function as superactive esters [28]. In superactive ester systems, the formation of the tetrahedral intermediate becomes the rate-limiting step rather than its collapse, which differs from conventional active esters [28]. This behavior is attributed to the energetically favorable elimination of the para-nitrophenoxide leaving group, which lowers the kinetic barrier for tetrahedral intermediate collapse [28].

Industrial Production and Scalability Challenges

The industrial production of tert-butoxycarbonyl-citrulline-para-nitrophenyl ester faces significant scalability challenges that must be addressed to meet commercial demand for this important peptide synthesis intermediate [14] [19]. The transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction kinetics, heat transfer, mixing efficiency, and waste management protocols [14].

One of the primary challenges in scaling up the synthesis involves the heterogeneous nature of solid-phase reactions when using conventional polystyrene-based supports [14]. The requirement for specialized mixing equipment and filtration systems places limitations on achievable scale and increases capital equipment costs [14]. Industrial facilities must invest in reactors capable of handling the unique mixing requirements of peptide synthesis, including specialized agitation systems designed for solid-liquid heterogeneous reactions [19].

Throughput considerations become critical at industrial scale, where the economics of peptide production depend heavily on reactor utilization and cycle times [14]. The synthesis of tert-butoxycarbonyl-citrulline-para-nitrophenyl ester requires multiple washing and filtration steps that can become time-consuming bottlenecks in large-scale operations [18]. Research has shown that up to 80-90% of waste generated during peptide synthesis results from the multiple washing and purification steps required [18].

Table 3: Scalability Parameters for Industrial Production

Scale FactorLaboratory (1-10 mmol)Pilot Scale (100-1000 mmol)Industrial (>1 mol)
Reactor Volume100-500 mL5-50 L100-1000 L
Mixing RequirementsMagnetic stirringOverhead stirringSpecialized impellers
Heat TransferAmbient controlJacketed vesselsHeat exchangers
Cycle Time12-24 hours24-48 hours48-72 hours

The management of byproducts presents another significant challenge in industrial production [17]. The formation of dicyclohexylurea during the esterification step creates filtration difficulties due to its poor solubility in most organic solvents [17] [33]. Industrial processes must incorporate efficient separation methods to remove this byproduct without compromising product quality or yield [33]. Alternative carbodiimides such as diisopropylcarbodiimide have been investigated to produce more soluble urea byproducts, facilitating easier purification [33].

Solvent consumption represents a major economic and environmental concern in industrial peptide synthesis [16] [18]. Traditional methods require large volumes of organic solvents for washing and purification steps, with solvent costs often representing a significant fraction of total production expenses [16]. The high solvent-to-product ratios typical in peptide synthesis create substantial waste streams that require proper disposal or recycling [18].

Quality control and in-process monitoring become increasingly complex at industrial scale [19]. The ability to monitor reaction progress and product quality during synthesis is essential for maintaining batch consistency and identifying potential problems before they impact final product quality [19] [42]. Automated systems for monitoring coupling efficiency and deprotection completeness are necessary for reliable industrial production [42].

Equipment design considerations for industrial production include the need for corrosion-resistant materials capable of withstanding the acidic conditions used for deprotection steps [19]. The use of trifluoroacetic acid for tert-butoxycarbonyl group removal requires specialized metallurgy and sealing systems to prevent equipment degradation [13] [19].

Green Chemistry Approaches in Manufacturing

The implementation of green chemistry principles in the manufacturing of tert-butoxycarbonyl-citrulline-para-nitrophenyl ester has become increasingly important as environmental regulations tighten and sustainability considerations drive innovation in pharmaceutical manufacturing [16] [18] [20]. Green chemistry approaches focus on minimizing waste generation, reducing solvent consumption, and implementing more environmentally benign synthetic methods [16].

Solvent selection represents one of the most impactful areas for green chemistry implementation [16] [18]. Traditional peptide synthesis relies heavily on dichloromethane and dimethylformamide, both of which have significant toxicity concerns and generate substantial waste streams [16]. Research has demonstrated that propylene carbonate can serve as a green polar aprotic solvent replacement for both dichloromethane and dimethylformamide in peptide synthesis applications [16]. Studies have shown that propylene carbonate supports both coupling and deprotection reactions with yields comparable to conventional solvents while offering superior environmental profiles [16].

Water-based synthesis systems represent another promising avenue for green chemistry implementation [18]. While traditional peptide synthesis avoids aqueous conditions due to hydrolysis concerns, recent developments have shown that carefully controlled aqueous systems can support peptide bond formation with appropriate protecting group strategies [18]. The use of water as a primary solvent eliminates organic waste streams and reduces environmental impact [18].

Table 4: Green Chemistry Solvent Alternatives

Traditional SolventGreen AlternativeEnvironmental BenefitSynthesis Compatibility
DichloromethanePropylene carbonateReduced toxicityEquivalent yields
DimethylformamideEthanolBiodegradableImproved purity
Trifluoroacetic acidDilute hydrochloric acidLower environmental impactLonger reaction times

Continuous flow synthesis methods offer significant advantages for green chemistry implementation [15] [43]. Flow chemistry systems enable precise control of reaction conditions while reducing solvent consumption and waste generation [43]. Research has demonstrated that continuous flow peptide synthesis can reduce organic waste streams by up to 80% compared to traditional batch methods [14]. The homogeneous nature of flow systems eliminates the need for specialized solid-phase handling equipment and enables more efficient heat and mass transfer [43].

Microwave-assisted synthesis represents another green chemistry approach that can reduce energy consumption and reaction times [44]. Microwave heating enables rapid heating of reaction mixtures while maintaining precise temperature control [44]. Studies have shown that microwave-assisted peptide synthesis can complete amino acid coupling reactions in as little as 5 minutes compared to hours required for conventional heating methods [44]. The reduced reaction times translate to lower energy consumption and increased throughput [44].

The development of recyclable coupling reagents addresses the waste generation associated with stoichiometric coupling agents [18]. Traditional carbodiimide-based coupling generates equimolar amounts of urea waste that cannot be easily recycled [17]. Research into recoverable coupling systems and reagent recycling protocols has shown potential for reducing waste generation while maintaining synthesis efficiency [18].

Catalytic approaches to peptide bond formation offer opportunities to reduce reagent consumption [37]. The development of catalytic systems that can promote amide bond formation without stoichiometric activating agents represents a significant advancement in green peptide synthesis [37]. These catalytic methods can potentially eliminate the need for traditional coupling reagents while maintaining high efficiency and selectivity [37].

Process intensification through the use of higher reaction concentrations and improved reactor designs can reduce solvent consumption per unit of product [14] [18]. Studies have shown that increasing peptide loading from traditional levels can significantly reduce the solvent-to-product ratio while maintaining acceptable reaction kinetics [14]. The optimization of reaction concentrations must be balanced against potential increases in side reactions and purification challenges [18].

XLogP3

1.7

Related CAS

56602-32-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (81.48%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

56602-33-6

Wikipedia

BOP reagent

Dates

Last modified: 08-15-2023

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